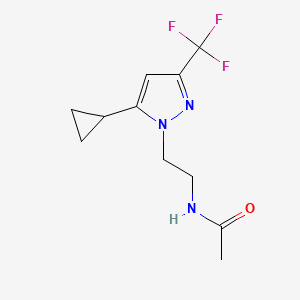

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole ring is linked via an ethyl chain to an acetamide moiety. This structure confers unique physicochemical properties, including enhanced metabolic stability (due to the trifluoromethyl group) and moderate lipophilicity (from the cyclopropyl group), making it a candidate for further pharmacological exploration .

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O/c1-7(18)15-4-5-17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6,8H,2-5H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDZZAHFFIBLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone or β-keto ester.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

Reduction: Reduction reactions can target the pyrazole ring or the acetamide group, potentially leading to the formation of amines or reduced pyrazole derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Cyclopropyl ketones, cyclopropyl alcohols.

Reduction Products: Amines, reduced pyrazole derivatives.

Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide, as anticancer agents. The compound's structural features may contribute to its ability to inhibit specific cancer cell pathways, particularly those involving the phosphoinositide 3-kinase (PI3K) family, which plays a critical role in cell growth and proliferation .

Case Study:

A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant inhibitory activity against PI3K isoforms, suggesting a similar potential for this compound in targeting cancer cells .

Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways has been explored in various models of inflammatory diseases. Its structural similarity to other known anti-inflammatory agents suggests it may act on similar targets, potentially offering new therapeutic avenues for conditions such as rheumatoid arthritis or systemic lupus erythematosus .

Case Study:

Research into related pyrazole compounds has shown promising results in reducing inflammation markers in vitro and in vivo, indicating that this compound could be effective in treating inflammatory disorders .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrazole ring and substituents can significantly influence biological activity. This insight is vital for optimizing the compound for enhanced efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Target Selectivity : The pyrazole core’s compact structure may favor interactions with enzymes or receptors requiring small-molecule binders, contrasting with bulkier scaffolds like benzothiazoles .

- Therapeutic Potential: Structural simplicity suggests applications in central nervous system (CNS) disorders, where blood-brain barrier penetration is critical. In contrast, benzothiazole derivatives (e.g., AMG 517) are often explored in oncology .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide (commonly referred to as compound Y509-4987) is a synthetic compound with potential biological activity that has garnered attention in pharmacological research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H15F3N4O |

| Molecular Weight | 357.76 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it acts as a CYP1A2 inhibitor , which can influence drug metabolism and efficacy. Additionally, it has been noted for its ability to cross the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects .

Anticancer Properties

Studies have shown that compounds with similar pyrazole structures exhibit anticancer properties. For instance, Y509-4987 has been evaluated for its effects on cancer cell lines, demonstrating significant cytotoxicity against various tumor types. In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Assays : A study conducted on human cancer cell lines indicated that this compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent .

- Inflammatory Response : In a model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its role in modulating inflammatory responses .

Q & A

Basic: What synthetic methodologies are typically employed to synthesize N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide?

A common approach involves refluxing precursors such as 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole derivatives with chloroacetyl chloride in the presence of a base like triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC), followed by cooling, filtration, and recrystallization (e.g., using pet-ether) to isolate the pure product . Modifications may include adjusting stoichiometry, solvent selection, or reaction time to optimize yield.

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Structural validation requires a combination of:

- 1H NMR to confirm proton environments (e.g., cyclopropyl, trifluoromethyl, and acetamide groups).

- IR spectroscopy to identify functional groups (e.g., C=O stretch of acetamide at ~1650 cm⁻¹).

- LC-MS for molecular weight confirmation and purity assessment.

- Elemental analysis to verify empirical formula consistency .

Advanced: How can computational tools predict the biological activity of this compound?

The PASS (Prediction of Activity Spectra for Substances) program is used to forecast potential biological targets (e.g., enzyme inhibition, receptor modulation). Molecular docking studies (e.g., AutoDock Vina) can model interactions with proteins like cytochrome P450 isoforms or kinases, guided by the compound’s trifluoromethyl and pyrazole moieties, which often enhance binding affinity . Results should be validated with in vitro assays to resolve discrepancies between computational predictions and experimental data.

Advanced: What strategies address solubility challenges in pharmacokinetic studies of this compound?

The trifluoromethyl group and cyclopropyl ring may reduce aqueous solubility. Strategies include:

- Co-solvent systems (e.g., PEG-400/water mixtures).

- Salt formation using hydrochloride or sodium salts.

- Structural derivatization (e.g., replacing cyclopropyl with polar substituents while retaining activity via SAR studies) . Solubility is quantified via shake-flask or HPLC methods under physiologically relevant pH conditions.

Advanced: How can stability under physiological conditions be systematically evaluated?

Conduct forced degradation studies :

- Thermal stress (40–60°C for 1–4 weeks).

- Hydrolytic stability at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood).

- Photolytic stress via ICH Q1B guidelines.

Degradation products are profiled using HPLC-DAD or UPLC-MS to identify vulnerable sites (e.g., acetamide hydrolysis) .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

- Core modifications : Vary the pyrazole’s substituents (e.g., replacing cyclopropyl with methyl or phenyl groups).

- Side-chain optimization : Alter the ethylacetamide linker’s length or introduce heteroatoms.

- Bioisosteric replacements : Substitute trifluoromethyl with chlorine or methylsulfonyl groups.

Biological screening (e.g., enzyme inhibition assays) identifies critical pharmacophores, while molecular dynamics simulations explain binding mode changes .

Advanced: What in silico methods predict potential toxicity or off-target effects?

- PASS toxicity modules predict hepatotoxicity or mutagenicity risks.

- DEREK Nexus or ProTox-II assess structural alerts (e.g., reactive metabolites from pyrazole oxidation).

- CYP450 inhibition assays (computational or in vitro) evaluate metabolic interference .

Advanced: How is target identification approached for this compound in drug discovery?

- Phylogenetic analysis of conserved protein domains (e.g., kinase ATP-binding sites) to prioritize targets.

- SPR (Surface Plasmon Resonance) screens against recombinant protein libraries.

- CRISPR-Cas9 knockout models to correlate gene expression with observed bioactivity .

Basic: What spectroscopic features distinguish the trifluoromethyl group in this compound?

In 19F NMR , the CF₃ group appears as a singlet near -60 to -70 ppm. In IR , C-F stretches are observed at 1100–1250 cm⁻¹. Mass spectrometry shows a characteristic isotopic pattern for trifluoromethyl (m/z 69) .

Advanced: How are synthetic byproducts or impurities characterized during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.